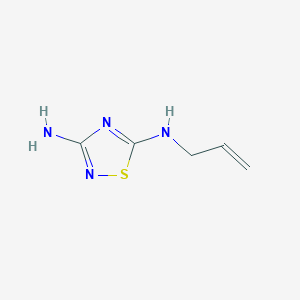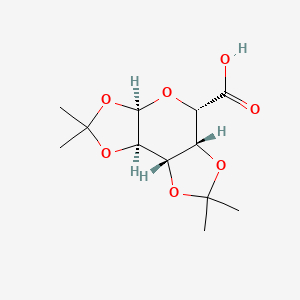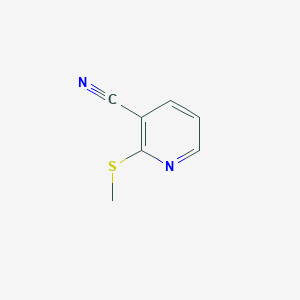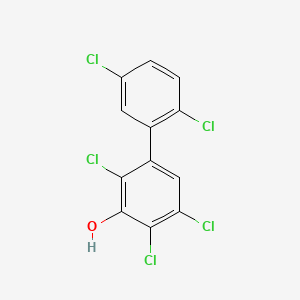
(1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro-
Descripción general
Descripción
“(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” is a polychlorinated biphenyl (PCB) compound. It has a molecular formula of C12H5Cl5 and a molecular weight of 326.433 . This compound is also known by other names such as 2,2’,4,5,5’-Pentachlorobiphenyl and 2,2’,4,5,5’-Pentachloro-1,1’-biphenyl .
Molecular Structure Analysis
The molecular structure of “(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” consists of two benzene rings connected by a single bond, with five chlorine atoms attached to the carbon atoms in various positions .
Physical And Chemical Properties Analysis
“(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” has a molecular weight of 326.433 g/mol . More detailed physical and chemical properties were not available in the sources I found.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Biphenyl Dioxygenases and PCB Degradation : Biphenyl compounds, including polychlorinated biphenyls (PCBs), have been a significant focus due to their environmental persistence and toxicity. Furukawa et al. (2004) discussed the role of biphenyl dioxygenases in the biodegradation of PCBs, highlighting the enzyme's versatility in breaking down these compounds. This research is crucial for developing bioremediation strategies to address PCB contamination in the environment (Furukawa, Suenaga, & Goto, 2004).
Optical and Electrical Properties
Nonlinear Optical Properties : Shettigar et al. (2006) investigated the nonlinear optical properties of bis-chalcone derivatives, a class of compounds related to biphenyl structures. Their findings demonstrate the potential of these materials in optical limiting applications, driven by two-photon absorption phenomena. This research contributes to the development of advanced optical materials with potential applications in photonics and optoelectronics (Shettigar et al., 2006).
Hormonal Activity Studies
Estrogenic and Thyroid Hormone Activity : Research by Shiraishi et al. (2003) on hydroxylated PCBs revealed their interaction with estrogen and thyroid hormone receptors. This study provides insights into the endocrine-disrupting potential of certain PCB congeners, informing both environmental health risk assessments and the development of safer chemical alternatives (Shiraishi et al., 2003).
Reaction Mechanisms and Chemical Transformations
Reactions with Neopentyl Glycol : Pervova et al. (2012) explored the reactions of PCBs with neopentyl glycol, identifying pathways for the transformation of these compounds. Their work contributes to understanding the chemical reactivity of PCBs and may inform methods for detoxifying or repurposing these substances (Pervova, Gorbunova, Samorukova, Saloutin, & Chupakhin, 2012).
Bioconversion and Environmental Remediation
Fungal Degradation of PCBs : Kamei et al. (2006) demonstrated the capability of the white-rot fungus Phlebia brevispora to degrade toxic PCBs, offering a potential biological method for the remediation of PCB-contaminated environments. This research highlights the importance of exploring natural organisms for environmental cleanup efforts (Kamei, Sonoki, Haraguchi, & Kondo, 2006).
Propiedades
IUPAC Name |
2,3,6-trichloro-5-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPCGVFRUPXGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219336 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |
CAS RN |
69278-58-6 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



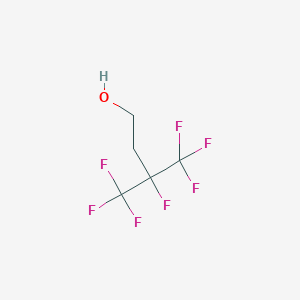
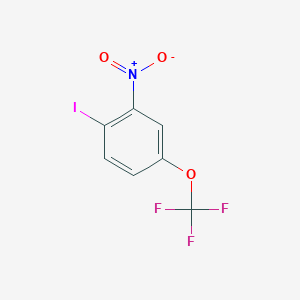
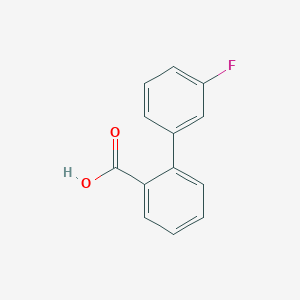
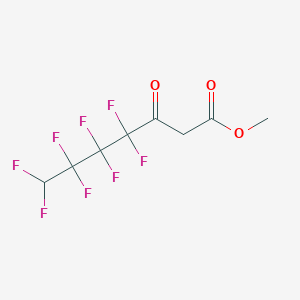

![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)

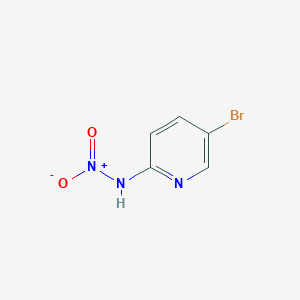
![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)
![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)
